N-(2-tert-butylphenyl)-2-chloroacetamide: Structural Dynamics, Physical Properties, and Synthesis Protocols
N-(2-tert-butylphenyl)-2-chloroacetamide: Structural Dynamics, Physical Properties, and Synthesis Protocols
Executive Summary
N-(2-tert-butylphenyl)-2-chloroacetamide is a highly specialized, sterically hindered alpha-chloroacetamide. In the realm of advanced organic synthesis and drug development, this compound serves as a critical electrophilic building block. Its unique structural topology—defined by a bulky ortho-tert-butyl group—imparts exceptional stability to the amide linkage while preserving the high S_N2 reactivity of the alpha-chloro carbon. This whitepaper details the chemical properties, structural implications, and a self-validating synthetic protocol for researchers utilizing this compound as an intermediate in pharmaceutical and agrochemical development.
Chemical Identity & Structural Implications
The presence of the tert-butyl group at the ortho position of the phenyl ring forces the aromatic system out of coplanarity with the amide plane. This steric shielding effectively protects the amide carbonyl from unwanted nucleophilic attack or hydrolysis during downstream reactions, isolating chemical reactivity strictly to the alpha-halogenated carbon.
Quantitative Data Summary
The following table consolidates the verified physical and chemical properties of the compound:
| Property | Value |
| IUPAC Name | 2-chloro-N-[2-(2-methylpropan-2-yl)phenyl]acetamide |
| CAS Registry Number | 17900-75-3[1] |
| Molecular Formula | C₁₂H₁₆ClNO[2] |
| Molecular Weight | 225.72 g/mol [1] |
| SMILES String | O=C(NC1=CC=CC=C1C(C)(C)C)CCl[3] |
| Appearance | White powder[4] |
| Melting Point | 96 - 97 °C[5] |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Mechanistic Synthesis & Experimental Design
The synthesis of N-(2-tert-butylphenyl)-2-chloroacetamide is typically achieved via the N-acylation of 2-tert-butylaniline using chloroacetyl chloride under modified Schotten-Baumann or anhydrous conditions[6],[7].
Causality in Reaction Design:
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Electrophile Selection: Chloroacetyl chloride is a bifunctional molecule. The acyl chloride carbon is significantly more electrophilic than the alkyl chloride carbon, ensuring that the primary amine attacks the carbonyl exclusively to form the amide bond[6].
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Acid Scavenging: The reaction generates equimolar amounts of hydrogen chloride (HCl) gas. An organic base, such as triethylamine (Et₃N), is required to neutralize the HCl. Without this base, the unreacted 2-tert-butylaniline would rapidly protonate into an unreactive hydrochloride salt, capping the theoretical yield at 50%[7].
Fig 1. N-acylation pathway of 2-tert-butylaniline to form the target chloroacetamide.
Validated Experimental Protocol
To ensure high purity and yield, the following step-by-step methodology provides a self-validating workflow for the synthesis of the compound.
Fig 2. Standard experimental workflow for the synthesis and isolation of the chloroacetamide.
Step-by-Step Methodology
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Preparation of the Amine Solution: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve 1.0 equivalent of 2-tert-butylaniline and 1.2 equivalents of triethylamine (Et₃N) in anhydrous dichloromethane (DCM)[7]. Rationale: DCM is an aprotic solvent that readily dissolves both the starting materials and the final product without participating in the reaction.
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Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Rationale: Acylation with acid chlorides is highly exothermic. Cooling controls the reaction kinetics and prevents the formation of di-acylated impurities[6].
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Electrophile Addition: Dissolve 1.1 equivalents of chloroacetyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes[7]. Rationale: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, further suppressing side reactions.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2 to 4 hours, monitoring completion via Thin Layer Chromatography (TLC) or LC-MS.
-
Biphasic Quench: Once complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃)[7]. Rationale: The weak base neutralizes any unreacted chloroacetyl chloride and residual HCl, ensuring the organic layer is neutral before extraction.
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Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous phase with additional DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove excess Et₃N), water, and saturated brine[7].
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Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
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Purification: Purify the crude material via recrystallization (e.g., from hexanes/ethyl acetate) to obtain N-(2-tert-butylphenyl)-2-chloroacetamide as a pure white powder[4].
Downstream Applications
Because the amide bond is sterically protected by the tert-butyl group, N-(2-tert-butylphenyl)-2-chloroacetamide is an ideal substrate for S_N2 nucleophilic displacement. It is widely utilized to synthesize complex secondary and tertiary amines by reacting the alpha-chloro group with various nucleophiles. These functionalized derivatives are frequently explored in drug discovery—particularly in the synthesis of healing drugs, specialized cosmetic peptides, and active pharmaceutical ingredients (APIs) targeting specific receptor pathways[4],[6].
References
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Sigma-Aldrich. "A4534 | Sigma-Aldrich: N-(2-tert-butylphenyl)-2-chloroacetamide." Sigma-Aldrich Product Catalog. 1
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Sigma-Aldrich. "N-(2-tert-butylphenyl)-2-chloroacetamide | 17900-75-3." Sigma-Aldrich Product Catalog. 2
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LookChem. "Acetamide, 2-chloro-N-[2-(1,1-dimethylethyl)phenyl]- CAS NO.17900-75-3." LookChem Chemical Directory. 4
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BLD Pharm. "17900-75-3 | N-(2-tert-Butylphenyl)-2-chloroacetamide." BLD Pharm Product Data. 3
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Google Patents. "WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease." WIPO Patent Database. 6
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Google Patents. "WO2002066470A1 - Substituted alkylamine derivatives and methods of use." WIPO Patent Database. 7
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Sigma-Aldrich. "N-(2-tert-butylphenyl)-2-chloroacetamide | 17900-75-3 (Melting Point Data)." Sigma-Aldrich Product Catalog. 5
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